molecular formula C8H6ClN3O5 B14320890 N-(4-Chloro-3,5-dinitrophenyl)acetamide CAS No. 112291-36-8

N-(4-Chloro-3,5-dinitrophenyl)acetamide

Cat. No.: B14320890
CAS No.: 112291-36-8
M. Wt: 259.60 g/mol
InChI Key: ASMOMOBOADAUTC-UHFFFAOYSA-N
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Description

N-(4-Chloro-3,5-dinitrophenyl)acetamide: is an organic compound with the molecular formula C8H6ClN3O5 It is characterized by the presence of a chloro group and two nitro groups attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3,5-dinitrophenyl)acetamide typically involves the nitration of 4-chloroacetanilide. The process begins with the chlorination of acetanilide to form 4-chloroacetanilide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Chloro-3,5-dinitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-Chloro-3,5-dinitrophenyl)acetamide is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The presence of electron-withdrawing nitro groups enhances its reactivity towards nucleophiles, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparison with Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar structure but lacks the chloro group.

    N-(4-Chlorophenyl)acetamide: Similar structure but lacks the nitro groups.

    N-(3,5-Dinitrophenyl)acetamide: Similar structure but lacks the chloro group.

Uniqueness: N-(4-Chloro-3,5-dinitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

112291-36-8

Molecular Formula

C8H6ClN3O5

Molecular Weight

259.60 g/mol

IUPAC Name

N-(4-chloro-3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C8H6ClN3O5/c1-4(13)10-5-2-6(11(14)15)8(9)7(3-5)12(16)17/h2-3H,1H3,(H,10,13)

InChI Key

ASMOMOBOADAUTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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